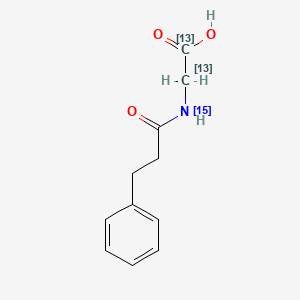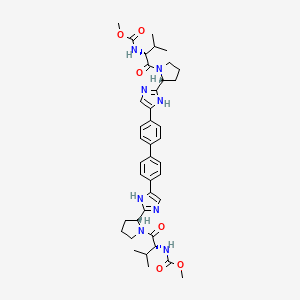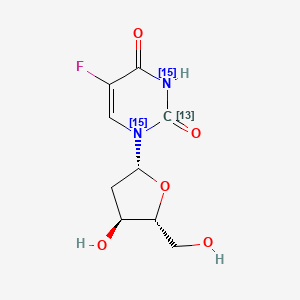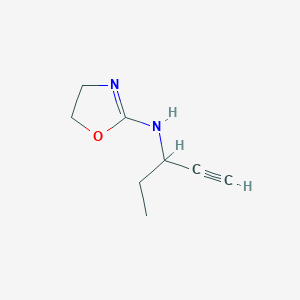
N-pent-1-yn-3-yl-4,5-dihydro-1,3-oxazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-pent-1-yn-3-yl-4,5-dihydro-1,3-oxazol-2-amine is a heterocyclic compound that features both an oxazole ring and an alkyne group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-pent-1-yn-3-yl-4,5-dihydro-1,3-oxazol-2-amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of an alkyne with an amino alcohol under acidic conditions to form the oxazole ring. For instance, the reaction between pent-1-yne and 2-aminoethanol in the presence of a strong acid like hydrochloric acid can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification process might involve techniques such as distillation or crystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-pent-1-yn-3-yl-4,5-dihydro-1,3-oxazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The oxazole ring can be reduced to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Products may include diketones or carboxylic acids.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used but can include various substituted oxazoles.
Aplicaciones Científicas De Investigación
N-pent-1-yn-3-yl-4,5-dihydro-1,3-oxazol-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-pent-1-yn-3-yl-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The alkyne group can also participate in click chemistry reactions, forming stable triazole linkages with azides.
Comparación Con Compuestos Similares
Similar Compounds
4,5-dihydro-1,3-oxazole: Lacks the alkyne group but shares the oxazole ring.
Pent-1-yne: Contains the alkyne group but lacks the oxazole ring.
2-aminoethanol: A precursor in the synthesis of the compound, containing an amino and hydroxyl group.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
N-pent-1-yn-3-yl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C8H12N2O/c1-3-7(4-2)10-8-9-5-6-11-8/h1,7H,4-6H2,2H3,(H,9,10) |
Clave InChI |
LBTAMZWVHOORAK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C#C)NC1=NCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Amino-4,6-dimethoxyphenoxy)ethyl-methylamino]ethanol](/img/structure/B13844207.png)
![2-(6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2-yl)acetic acid](/img/structure/B13844211.png)
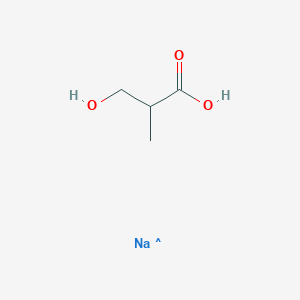
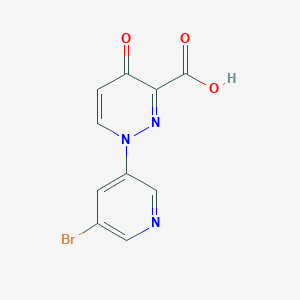
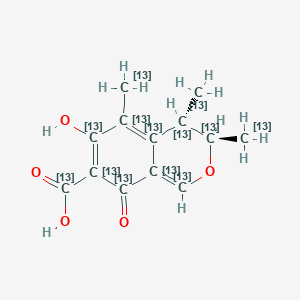
![4-(4-chloro-6-ethenyl-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13844221.png)
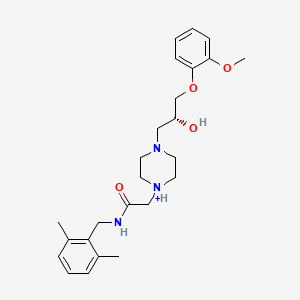
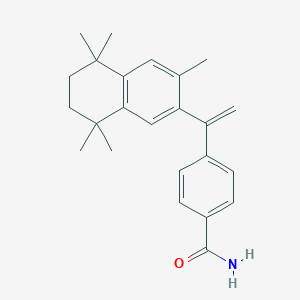
![3,3'-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one)](/img/structure/B13844229.png)
